[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Overview
Description
"[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" is a chemical compound that has garnered interest in the field of medicinal chemistry due to its structural significance and potential pharmacological applications. Despite the user's request to exclude applications, it's noteworthy that the structural components of this compound suggest a versatile framework for chemical modifications and investigations into its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include condensation reactions, the use of specific catalysts, and optimization of reaction conditions to achieve high yields and purity. For example, compounds with a similar framework have been synthesized by condensing diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in the presence of a base and a solvent, showcasing a method for attaching functional groups to the piperidin-4-yl moiety (Girish et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques like X-ray crystallography to reveal the geometry and conformation of compounds. The structure of a compound similar to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" revealed a chair conformation of the piperidine ring and showcased inter- and intramolecular hydrogen bonding, indicating how structural features can affect the compound's physical and chemical properties (Girish et al., 2008).
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" has been explored through various methodologies. For instance, Wu Feng (2011) reported the three-component synthesis and characterization of a derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating a strategic approach to developing complex molecules from simpler precursors (Wu Feng, 2011). Similarly, Girish et al. (2008) described the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing the use of X-ray crystallography for structural elucidation (H. R. Girish et al., 2008).
Pharmacokinetics and Metabolism
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a core structure related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol", providing valuable insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds (Raman K. Sharma et al., 2012).
Antimicrobial Activity
Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of some piperidine-containing pyrimidine imines and thiazolidinones, highlighting the antimicrobial potential of these compounds (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Materials Science Applications
The applications of "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" derivatives extend into materials science, particularly in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations, demonstrating the potential of these compounds in protecting metal surfaces (S. Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380153 | |
Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |
CAS RN |
111247-61-1 | |
Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.